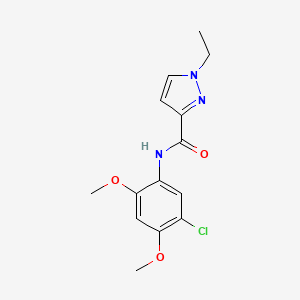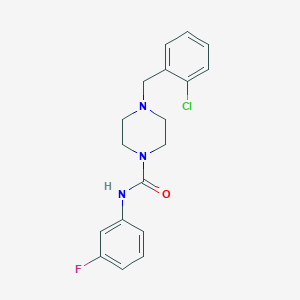
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The purpose of
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various diseases. One of the most studied applications of this compound is its use as an antipsychotic agent. Studies have shown that this compound exhibits potent dopamine D2 receptor antagonism, which is the primary mechanism of action of most antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of anxiety and depression. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
Mécanisme D'action
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is primarily through the antagonism of dopamine D2 receptors. This compound binds to the D2 receptors in the brain and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking the action of dopamine, this compound reduces the activity of the mesolimbic dopamine pathway, which is believed to be hyperactive in psychotic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antagonism of dopamine D2 receptors. This compound reduces the release of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic dopamine pathway. This pathway is believed to be hyperactive in psychotic disorders, and the reduction of its activity is associated with the therapeutic effects of antipsychotic drugs. This compound also exhibits anxiolytic and antidepressant effects, which may be related to its modulation of other neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potent and selective antagonism of dopamine D2 receptors. This compound is a well-established antipsychotic agent, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential for off-target effects. This compound may also interact with other neurotransmitter systems in the brain, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide. One direction is to investigate the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the development of more potent and selective dopamine D2 receptor antagonists may lead to the discovery of new antipsychotic agents with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 3-fluoroaniline with 2-chlorobenzyl chloride in the presence of a base to form 3-fluoro-N-(2-chlorobenzyl)aniline. The subsequent reaction of this intermediate with piperazine-1-carboxylic acid in the presence of a coupling agent yields this compound. This synthesis method has been reported in the literature and can be modified to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-7-2-1-4-14(17)13-22-8-10-23(11-9-22)18(24)21-16-6-3-5-15(20)12-16/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUTZMOWRFASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

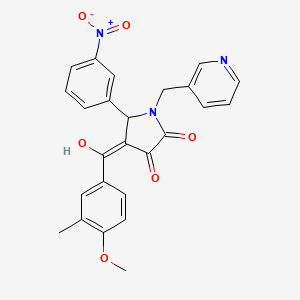
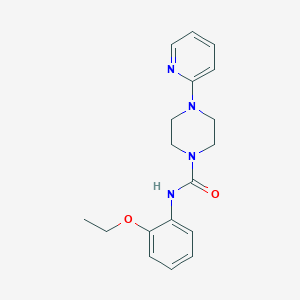
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
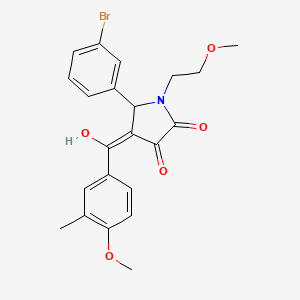
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
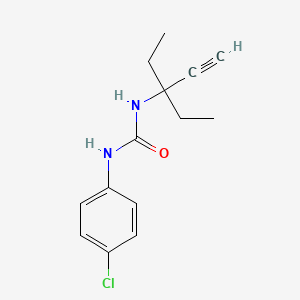
![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
